tert-Butyl chloro(trimethylsilyl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
66406-43-7 |
|---|---|
Molecular Formula |
C9H19ClO2Si |
Molecular Weight |
222.78 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-trimethylsilylacetate |
InChI |
InChI=1S/C9H19ClO2Si/c1-9(2,3)12-8(11)7(10)13(4,5)6/h7H,1-6H3 |
InChI Key |
REVBFXGFKCMPSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C([Si](C)(C)C)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C([Si](C)(C)C)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl Chloro Trimethylsilyl Acetate
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of tert-butyl chloro(trimethylsilyl)acetate can be understood by considering the electrophilic and nucleophilic centers within the molecule. The carbonyl carbon of the ester group is an electrophilic site, susceptible to attack by nucleophiles. Conversely, the molecule can be a source of nucleophilic species through the formation of a silicon-stabilized carbanion at the α-carbon. siue.edu
The presence of both the chloro and trimethylsilyl (B98337) substituents on the α-carbon significantly modulates these reactivities. The trimethylsilyl group can stabilize an adjacent carbanion, while the chloro atom acts as a leaving group and an electron-withdrawing group.
The trimethylsilyl (TMS) group plays a crucial role in stabilizing reactive intermediates formed from this compound. Silicon is less electronegative than carbon, and this property allows it to stabilize both adjacent carbanions (α-effect) and carbocations at the β-position (β-silicon effect). baranlab.org
In the context of this compound, the most relevant stabilization is of an α-carbanion. This stabilization arises from the interaction of the carbanion's filled p-orbital with the empty d-orbitals of silicon and through hyperconjugation with the C-Si σ* antibonding orbital. acs.orgacs.org This effect facilitates the deprotonation of the α-carbon to form a nucleophilic carbanion.
Furthermore, the trimethylsilyl group is known for its ability to stabilize carbocations at the γ-position through long-range interactions. beilstein-journals.org While less direct, this property highlights the versatile stabilizing influence of silicon in organic intermediates. The steric bulk of the TMS group can also influence the stereochemical outcome of reactions. wikipedia.org
The α-chloro moiety has a profound influence on the reactivity of this compound. As an electron-withdrawing group, it increases the acidity of the α-proton, making carbanion formation more favorable. siue.edu Halogens are known to stabilize carbanions, with the stabilizing effect generally following the order Br > Cl > F. siue.edu
The chlorine atom also functions as a leaving group. In nucleophilic substitution reactions, a nucleophile can attack the α-carbon, displacing the chloride ion. youtube.com The ability of a species to act as a leaving group is inversely related to its basicity; good leaving groups are weak bases. masterorganicchemistry.com Chloride is the conjugate base of a strong acid (HCl) and is therefore a good leaving group.
The presence of the α-chloro atom is also critical in the formation of silyl (B83357) enol ethers from related α-halo carbonyl compounds, where it is eliminated during the reaction. organic-chemistry.org The interplay between the electron-withdrawing nature of the chlorine and its ability to act as a nucleofuge dictates the specific reaction pathways the molecule will follow under different conditions.
Generation and Transformations of Silicon-Stabilized Carbanions from this compound
A key aspect of the reactivity of this compound is its ability to serve as a precursor to silicon-stabilized carbanions. These carbanions are potent nucleophiles and valuable intermediates in carbon-carbon bond-forming reactions. siue.eduacs.org
The formation of a silicon-stabilized carbanion from this compound is typically achieved through deprotonation of the α-carbon using a strong, non-nucleophilic base. youtube.com A common base for such transformations is lithium diisopropylamide (LDA). organic-chemistry.orgorganic-chemistry.org
The mechanism involves the abstraction of the α-proton by the strong base, leading to the formation of a lithiated α-(trimethylsilyl)methylphosphonate analog. acs.org The stability of the resulting carbanion is enhanced by the adjacent trimethylsilyl group, as previously discussed. acs.orgacs.org The choice of solvent and reaction temperature can also be critical in controlling the formation and subsequent reactions of the carbanion.
Once generated, the silicon-stabilized carbanion derived from this compound can participate in a variety of nucleophilic addition reactions. These carbanions can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. siue.edu
A potential subsequent transformation for the adducts formed from these nucleophilic additions is the Brook rearrangement. This rearrangement involves the migration of a silyl group from carbon to oxygen. baranlab.org In the context of the adducts from this compound, this could lead to the formation of silyl enol ethers. Another possible rearrangement involves the migration of the silyl group to a different carbon, particularly if a carbocation is formed during the reaction sequence. beilstein-journals.org
Potential for Silyl Enol Ether and Silyl Ketene (B1206846) Acetal (B89532) Formation from Related Structures
While the direct conversion of this compound to a silyl ketene acetal is not explicitly detailed in the provided search results, the formation of silyl enol ethers and silyl ketene acetals from structurally related compounds is well-established. wikipedia.orggoogle.com Silyl ketene acetals are silyl enol ethers of esters and are generally more nucleophilic than ketone-derived silyl enol ethers. wikipedia.org
The synthesis of silyl enol ethers can be achieved from α-halo carbonyl compounds. organic-chemistry.org One method involves the use of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, which facilitates a salt-free stereoselective synthesis. organic-chemistry.org
More directly relevant is the preparation of ketene trimethylsilyl acetals from tert-butyl esters. An efficient method for this transformation involves the use of lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl) in cyclopentyl methyl ether (CPME) at 0-5 °C. organic-chemistry.orgorganic-chemistry.org This method has been shown to be highly regio- and stereoselective for the preparation of (E)-ketene tert-butyl TMS acetals. organic-chemistry.org Given that this compound is an α-halo tert-butyl ester, it is plausible that under similar conditions, it could be converted to a silyl ketene acetal, likely with the elimination of the chloro group.
| Reactant Type | Reagents | Product | Reference |
| α-Halo Carbonyl Compound | 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | Silyl Enol Ether | organic-chemistry.org |
| tert-Butyl Ester | LDA, TMSCl, CPME | (E)-Ketene tert-Butyl TMS Acetal | organic-chemistry.orgorganic-chemistry.org |
| α,β-Unsaturated Carboxylic Ester | Hydrosilane, Tris(pentafluorophenyl)borane | Silyl Ketene Acetal | google.com |
Investigation of Regioisomeric and Stereoisomeric Transformations
The selective formation of specific isomers (regio- and stereoisomers) from acetate (B1210297) precursors is a cornerstone of modern organic synthesis. Research into the reactivity of tert-butyl acetate derivatives has led to robust methods for generating silyl ketene acetals, which are valuable intermediates.
A significant challenge in the synthesis of ketene silyl acetals has been the prevention of side reactions and the control of the double bond geometry (E/Z isomerism). Traditional methods often require cryogenic temperatures (-78°C) to achieve high selectivity. However, recent studies have demonstrated an efficient and practical method for the regio- and stereoselective preparation of (E)-ketene tert-butyl trimethylsilyl acetals. This process utilizes lithium diisopropylamide (LDA) as a base and trimethylsilyl chloride (TMSCl) as the silylating agent at a more convenient temperature range of 0–5 °C. bham.ac.uk A key innovation in this protocol is the use of cyclopentyl methyl ether (CPME) as the solvent, which has been shown to significantly enhance both the yield and the stereoselectivity of the reaction. bham.ac.uk
The optimized conditions afford high yields of the desired (E)-ketene silyl acetal with excellent stereocontrol. This method's effectiveness extends to the synthesis of more complex structures, such as β-ketoester-derived tert-butyl (1Z,3E)-1,3-bis(TMS)dienol ethers, which are highly reactive intermediates for various carbon-carbon bond-forming reactions. bham.ac.uk The control over the isomer formation is crucial as the geometry of the ketene silyl acetal often dictates the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions. The Zimmerman-Traxler model, for instance, proposes that (Z)-enolates lead to syn-aldol products and (E)-enolates result in anti-aldol products through a chair-like transition state that minimizes steric interactions. researchgate.net
| Reactant Type | Base/Silylating Agent | Solvent | Temperature (°C) | Major Product Geometry | Selectivity (E:Z) | Yield (%) | Reference |
| tert-Butyl Ester | LDA / TMSCl | CPME | 0–5 | E | >99:1 | 69–83 | bham.ac.uk |
| α-Oxygen Substituted Ester | LDA / TMSCl | CPME | 0–5 | Z | >99:1 | High | bham.ac.uk |
| α-Nitrogen Substituted Ester | LDA / TMSCl | CPME | 0–5 | E | >99:1 | High | bham.ac.uk |
This table summarizes the optimized conditions for the stereoselective synthesis of ketene silyl acetals derived from tert-butyl esters, highlighting the influence of the solvent and substituents on the isomeric outcome.
Conversion to Boron Enolates and Related Species
Silyl enol ethers, such as those derived from this compound, are versatile precursors to other important reactive intermediates, including boron enolates. The conversion, known as transmetalation, involves the exchange of the silyl group for a boron moiety. This transformation is significant because boron enolates are highly effective reagents in stereocontrolled aldol reactions, often providing predictable and high levels of diastereoselectivity. researchgate.net
The mechanism for forming a boron enolate from a ketone involves the coordination of a dialkylboron reagent (e.g., dicyclohexylboron chloride, Cy₂BCl) to the carbonyl oxygen. youtube.com This coordination acts as a "soft enolization," increasing the acidity of the α-protons, which can then be removed by a weak base like triethylamine (B128534). youtube.com The stereochemistry of the resulting boron enolate (E or Z) is highly dependent on the steric bulk of both the ketone substituents and the alkyl groups on the boron atom. youtube.com For instance, sterically demanding dicyclohexylboron reagents favor the formation of the (E)-enolate to minimize steric clashes. youtube.comyoutube.com
Once formed, the boron enolate can react with an aldehyde through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. researchgate.netyoutube.com This intramolecular-like pathway, facilitated by the Lewis acidic nature of the boron center which coordinates the aldehyde, is key to the high degree of stereocontrol observed in these reactions. youtube.com The geometry of the enolate directly translates to the relative stereochemistry of the aldol product. researchgate.net
| Boron Reagent | Base | Substrate | Resulting Enolate Geometry | Subsequent Aldol Product | Reference |
| 9-BBN-OTf | Hunig's Base | Ketone | Z-enolate | syn-aldol | researchgate.net |
| Dicyclohexylboron Chloride (Cy₂BCl) | Triethylamine (Et₃N) | Ketone with bulky R group | E-enolate | anti-aldol | youtube.comyoutube.com |
| Dialkylboron Triflates | Amine Base | General Ketones | Z-enolate | syn-aldol | researchgate.net |
This table illustrates the conversion of ketones to boron enolates using different boron reagents and the expected stereochemical outcome in subsequent aldol reactions.
Computational Chemistry and Theoretical Studies of Reaction Mechanisms
Density Functional Theory (DFT) Calculations on Transition States and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. DFT calculations allow for the detailed study of reaction pathways, including the geometry of transition states and the energetics (activation barriers) of each step. nih.gov Such studies provide insights that are often difficult to obtain through experimental means alone.
For reactions involving species like this compound, DFT can be used to model processes such as nucleophilic substitution or enolate formation. For example, in studies of the Menshutkin-like reaction, DFT calculations at levels like B3LYP/6-31+G** have been used to compute the energetics of reactant complexes, transition states, and products. nih.gov These calculations can determine activation barrier heights, which indicate the kinetic feasibility of a proposed pathway. The inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that accurately reflect solution-phase reality. nih.gov
In the context of aldol reactions, DFT studies have been employed to investigate the role of catalysts and solvents, and to rationalize the stereochemical outcomes. researchgate.netrsc.org For instance, calculations can reveal why a particular diastereomer is favored by comparing the energies of the different possible transition state structures. The energy difference between competing transition states, even if small, can translate to high product selectivity. These computational models have been successfully used to understand steric and electronic effects that dictate reaction outcomes. rsc.orgnih.gov
| Reaction Type | Computational Method | Calculated Property | Key Finding | Reference |
| Menshutkin-like Reaction | B3LYP/6-31+G** (PCM) | Activation Energy (ΔG‡) | Solvent significantly stabilizes charged intermediates and transition states. | nih.gov |
| Proline-Catalyzed Aldol Reaction | DFT | Transition State Energy | Explicit solvent molecules play a direct role in the catalytic cycle, affecting energy barriers. | researchgate.net |
| Boron-to-Copper Transmetalation | DFT | Transmetalation Barrier | The flexibility of the transmetalating group (e.g., tert-butyl) can lower the activation barrier compared to more rigid groups. | nih.gov |
This table presents examples of how DFT calculations are applied to study different reaction mechanisms, the properties calculated, and the key insights gained.
Predictive Modeling for Regio- and Stereocontrol in Related Reactions
Predictive modeling in chemistry aims to forecast the outcome of a reaction, particularly its regioselectivity and stereoselectivity, without performing the experiment. These models can range from qualitative concepts based on mechanistic principles to sophisticated computational algorithms.
A classic example of a predictive model is the Zimmerman-Traxler model for aldol reactions. researchgate.net It provides a simple yet powerful framework for predicting the stereochemistry based on the geometry of the metal enolate. The model posits a chair-like, six-membered transition state where substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This model successfully predicts that (E)-enolates give anti products and (Z)-enolates give syn products, a prediction that holds true for many metal enolates, especially those of boron. researchgate.netyoutube.com
Mechanistic studies often provide the data needed to build and validate these models. For example, deuterium (B1214612) labeling can be used to trace the pathway of atoms through a reaction, providing insight into whether a reaction proceeds through a specific intermediate, such as a β-silyl carbocation. youtube.com Computational methods like DFT are also central to modern predictive modeling. By calculating the energy profiles of all possible reaction pathways, researchers can predict which product is most likely to form under kinetic or thermodynamic control. nih.govnih.gov For instance, DFT calculations on the transmetalation of tertiary boronic esters have provided insights into reactivity and selectivity, explaining why a less sterically hindered group like tert-butyl might be preferentially transferred. nih.gov These predictive capabilities are crucial for the rational design of complex synthetic routes.
Applications of Tert Butyl Chloro Trimethylsilyl Acetate in Complex Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The compound is instrumental in generating key nucleophiles for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular frameworks.
The enolate derived from tert-butyl chloro(trimethylsilyl)acetate is a valuable component in aldol-type reactions, particularly the Mukaiyama aldol (B89426) addition. In this process, a silyl (B83357) enol ether or a ketene (B1206846) silyl acetal (B89532) reacts with a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid catalyst.
The reaction of related silyl esters, such as trimethylsilyl (B98337) acetate (B1210297) (TMSOAc), can be facilitated by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. researchgate.net This combination allows for the in situ formation of a bis-silyl ketene acetal, which then undergoes a TMSOTf-catalyzed Mukaiyama aldol addition to non-enolizable aldehydes under exceptionally mild conditions. researchgate.netwikipedia.org This one-pot, three-step process involves the formation of the trimethylsilyl ester, its conversion to the bis-silyl ketene acetal, and finally, the aldol addition itself. researchgate.netwikipedia.org The resulting product, after acidic workup, is a β-hydroxy carboxylic acid. researchgate.net This method avoids the need to pre-form and purify the enolate nucleophile, which is often required in classical aldol reactions. wikipedia.org
The general mechanism for this transformation is outlined below:
In Situ Silyl Ester Formation: The starting carboxylic acid reacts with TMSOTf and a base to form the silyl ester.
Bis-Silyl Ketene Acetal Formation: A second equivalent of TMSOTf activates the silyl ester towards deprotonation by a base, forming the key bis-silyl ketene acetal nucleophile. wikipedia.org
Mukaiyama Aldol Addition: The ketene acetal adds to an aldehyde, catalyzed by the Lewis acidic TMSOTf, to form a silylated aldol adduct. wikipedia.org
Workup: Hydrolysis of the silyl groups yields the final β-hydroxy carboxylic acid product.
Table 1: Examples of Aldol Addition with Acetate Precursors
| Aldehyde Substrate | Product | Yield | Conditions | Reference |
| Benzaldehyde | 3-Hydroxy-3-phenylpropanoic acid | >95% conversion | TMSOAc, i-Pr2NEt, TMSOTf, CH2Cl2, rt | wikipedia.org |
| 4-Nitrobenzaldehyde | 3-Hydroxy-3-(4-nitrophenyl)propanoic acid | 91% | TMSOAc, i-Pr2NEt, TMSOTf, CH2Cl2, rt | wikipedia.org |
| 4-Methoxybenzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid | 90% | TMSOAc, i-Pr2NEt, TMSOTf, CH2Cl2, rt | wikipedia.org |
| 2-Naphthaldehyde | 3-Hydroxy-3-(naphthalen-2-yl)propanoic acid | 87% | TMSOAc, i-Pr2NEt, TMSOTf, CH2Cl2, rt | wikipedia.org |
This table is based on data for trimethylsilyl acetate (TMSOAc) as a representative acetate precursor.
The Michael addition involves the conjugate (or 1,4-) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. jk-sci.comnumberanalytics.com The enolates generated from this compound and related silyl esters are effective Michael donors. organic-chemistry.org These soft, stabilized enolate nucleophiles preferentially attack the β-carbon of the unsaturated system. numberanalytics.com
The process begins with the formation of the ketene silyl acetal from the parent ester. This nucleophile then adds to the Michael acceptor. Subsequent protonation of the resulting enolate intermediate yields the 1,4-adduct. The use of a bulky tert-butyl ester group can enhance the preference for 1,4-addition over direct (1,2-) addition, especially with strong nucleophiles, by sterically hindering attack at the carbonyl carbon. jk-sci.com Ketene silyl acetals derived from tert-butyl esters are considered valuable intermediates for a range of carbon-carbon bond-forming reactions, including Michael additions. organic-chemistry.org
This compound is an α-halo ester, making it an ideal substrate for the Darzens condensation (also known as the glycidic ester condensation). acs.orgresearchgate.netfgcu.edu This reaction provides a powerful method for the homologation (extending a carbon chain by one unit) of aldehydes and ketones. researchgate.net
The reaction involves the condensation of the α-halo ester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester, also called a glycidic ester. acs.orgfgcu.edu The mechanism proceeds via deprotonation of the α-halo ester to form a carbanion, which then attacks the carbonyl carbon. fgcu.edu An subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride, closes the ring to form the epoxide.
These resulting glycidic esters are valuable intermediates. researchgate.net Saponification of the ester followed by decarboxylation of the resulting epoxy acid leads to a rearrangement that opens the epoxide ring, yielding an aldehyde or ketone with one additional carbon atom compared to the starting carbonyl compound. acs.org This sequence makes the Darzens reaction a key homologation strategy. The use of α-chloro-α-trimethylsilyl carbanions, derived from reagents like this compound, for the homologation of ketones and aldehydes via α,β-epoxysilane intermediates has been reported as a significant synthetic application.
Functional Group Interconversions and Derivatizations
Beyond direct carbon-carbon bond formation, the compound is a key starting material for creating other synthetically useful intermediates.
A primary function of this compound in synthesis is its role as a precursor to protected enolate equivalents, most notably ketene silyl acetals. These latent nucleophiles, which also include silyl enol ethers, are widely used because they can be generated and reacted under mild conditions. fgcu.edu
An efficient and robust method for the preparation of ketene trimethylsilyl acetals involves the reaction of tert-butyl esters with a strong base like lithium diisopropylamide (LDA) followed by trapping with trimethylsilyl chloride (TMSCl). organic-chemistry.org This procedure can be performed at a convenient temperature of 0-5 °C and allows for the regio- and stereoselective formation of the desired ketene silyl acetal. organic-chemistry.org These intermediates are masked enolates that can be used in a variety of subsequent reactions, including Mukaiyama aldol additions and Michael additions. organic-chemistry.org The trimethylsilyl group protects the enolate, allowing for its isolation and subsequent reaction with a range of electrophiles under controlled conditions.
The enolate chemistry of silyl and tert-butyl acetates provides a direct route to β-keto acids and their corresponding ketones, which are important synthetic intermediates. The general strategy involves the C-acylation of the enolate derived from the ester.
For instance, the condensation of the lithium enolate of tert-butyl α-lithioisobutyrate with acid chlorides provides a direct synthesis of β-keto acids and, upon decarboxylation, ketones. acs.org Similarly, the acylation of related compounds like bis(trimethylsilyl) malonate with acid chlorides can be achieved in the presence of triethylamine (B128534) and magnesium or lithium salts. researchgate.net This method is noted for being inexpensive and convenient, especially for large-scale reactions, as it avoids the use of stronger, more hazardous bases. researchgate.net The resulting β-keto acids are versatile precursors that can be readily converted to methyl ketones. researchgate.net
Table 2: Synthesis of β-Keto Acids from Ester Enolates
| Enolate Precursor | Acylating Agent | Product Type | Conditions | Reference |
| tert-Butyl α-lithioisobutyrate | Acid Chlorides | β-Keto Acid / Ketone | - | acs.org |
| Bis(trimethylsilyl) malonate | Acid Chlorides | β-Keto Acid / Methyl Ketone | Et3N, Mg or Li salts | researchgate.net |
| Trimethylsilyl Acetate | Acid Chlorides | β-Keto Acid / Methyl Ketone | - |
Contributions to Stereoselective Synthetic Methodologies
The inherent chirality and steric properties of this compound and its derivatives are instrumental in directing the stereochemical outcome of various transformations. This has led to its application in both diastereoselective and enantioselective synthetic strategies.
The enolate derived from this compound, or more commonly, the related silyl ketene acetals formed from tert-butyl haloacetates, serve as powerful nucleophiles in carbon-carbon bond-forming reactions such as aldol and Michael additions. The steric bulk of the tert-butyl and trimethylsilyl groups plays a crucial role in facial selectivity, thereby inducing diastereoselectivity.
In aldol-type reactions, the geometry of the silyl ketene acetal intermediate is critical for determining the relative stereochemistry of the product. Research into the aldol reactions of "super silyl esters," which feature a bulky trialkylsilyl group, has shown that high levels of syn-selectivity can be achieved. For instance, the reaction of a super silyl chloroacetate (B1199739) with various aldehydes in the presence of a lithium hexamethyldisilazide (LiHMDS) base can produce syn-β-hydroxy-α-haloacetates with high diastereoselectivity. organic-chemistry.org While this specific study used a different silyl group, the principle of steric control is directly applicable. The reaction of the lithium enolate of a bulky silyl chloroacetate with benzaldehyde, for example, can yield the corresponding syn-aldol product with a diastereomeric ratio (d.r.) of 96:4. organic-chemistry.org This high level of control is attributed to a well-organized transition state where steric interactions are minimized.
The diastereoselectivity is influenced by the choice of base and solvent, as these factors affect the enolate geometry and the tightness of the transition state assembly.
Table 1: Diastereoselective Aldol Reaction of Silyl Chloroacetates with Benzaldehyde
| Silyl Group | Base | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| Triisopropylsilyl | LiHMDS | Toluene | 73 | 96:4 | organic-chemistry.org |
| tert-Butyldimethylsilyl | LDA | THF | - | (Varies) | msu.edu |
| Trimethylsilyl | LDA | CPME | 69-83 | >99:1 (E/Z) | organic-chemistry.org |
Note: Data for various silyl ketene acetals are presented to illustrate the principle of diastereoselective induction.
Furthermore, intramolecular reactions of mixed acetals bearing silyl groups demonstrate high diastereoselectivity in cyclization reactions, proceeding through a cyclic transition state to give syn products with d.r. often exceeding 100:1. acs.org
While the parent molecule is chiral, its resolution is not the common strategy for enantioselective synthesis. Instead, a more prevalent and versatile approach involves the enantioselective synthesis of α-chloro esters through the reaction of related silyl ketene acetals with an electrophilic chlorine source in the presence of a chiral catalyst. nih.gov This method constructs the chiral center with high enantiopurity.
A notable example is the α-chlorination of α-tertiary silyl ketene acetals using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This reaction can be rendered highly enantioselective by using a chiral squaramide catalyst. nih.gov These catalysts operate through non-covalent interactions, creating a chiral pocket that orients the silyl ketene acetal and NCS for a facial-selective chlorine transfer. nih.gov This strategy has successfully produced tertiary α-chloro esters with excellent enantiomeric excess (e.e.). nih.gov
Table 2: Enantioselective Chlorination of a Silyl Ketene Acetal Catalyzed by Chiral Squaramide
| Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| 10 | Toluene | -78 | 85 | 90 | nih.gov |
| 5 | MTBE | -78 | 88 | 92 | nih.gov |
Note: Data is for a model cyclic silyl ketene acetal, demonstrating the effectiveness of the catalytic enantioselective approach to α-chloro esters.
Another powerful strategy involves the use of chiral Lewis acids or chiral Brønsted acids to catalyze the reaction of silyl ketene acetals (derived from precursors like tert-butyl acetate) with electrophiles. Chiral titanium complexes, for example, have been employed to catalyze the enantioselective addition of ketene silyl acetals to nitrones, yielding optically active β-amino acid derivatives. nih.govresearchgate.net Similarly, chiral copper complexes can catalyze asymmetric aldol reactions between silyl ketene acetals and α-keto esters with high diastereoselectivity and enantioselectivity (up to 98% e.e.). researchgate.net
Role in the Synthesis of Complex Scaffolds and Chemical Building Blocks
Tert-butyl esters, including functionalized variants like this compound, are fundamental building blocks in multi-step organic synthesis, particularly in the construction of pharmaceuticals and natural products. researchgate.netnih.gov The tert-butyl ester group is a common protecting group for carboxylic acids, prized for its stability under many reaction conditions and its selective removal under acidic conditions (e.g., with trifluoroacetic acid). nih.gov
The dual functionality of an α-chloro and α-silyl ester makes it a versatile precursor. The chlorine atom can be displaced by a variety of nucleophiles in SN2 reactions to introduce new functional groups. The silyl group can participate in Peterson olefinations to form α,β-unsaturated esters. wikipedia.org The ester itself can be hydrolyzed or transformed into other functional groups.
This compound serves as a precursor for more complex building blocks. For example, the related tert-butyl chloroacetate is a starting material for synthesizing tert-butyl glycidic esters via the Darzens condensation. organic-chemistry.org Following an initial aldol reaction to form a β-hydroxy-α-haloacetate, a change of base can induce intramolecular cyclization to the corresponding glycidic ester, which is a key intermediate in total synthesis. organic-chemistry.org
Furthermore, tert-butyl acetate derivatives are frequently used in the synthesis of amino acid analogs and peptide-based structures for medicinal chemistry. nih.govnih.gov For instance, tert-butyl esters are used to protect the C-terminus of amino acids during peptide synthesis or to build complex heterocyclic scaffolds. nih.gov The synthesis of L-γ-methyleneglutamic acid amides, developed as potential anti-cancer agents, utilized a tert-butyl ester as a key protecting group throughout a multi-step synthesis that involved the construction of a pyroglutamate (B8496135) ring and its subsequent modification. nih.gov
Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation
High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Pathways
High-resolution spectroscopic methods are indispensable for the detailed study of reaction mechanisms involving tert-Butyl chloro(trimethylsilyl)acetate. They allow for the real-time observation of reactants, intermediates, and products, providing a dynamic picture of the chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and dynamic study of reactions involving this compound. Both ¹H and ¹³C NMR provide characteristic signals that can be used to track the progress of a reaction and identify the formation of new species.
In a typical ¹H NMR spectrum of this compound, the protons of the tert-butyl group exhibit a singlet peak, while the protons of the trimethylsilyl (B98337) group also produce a distinct singlet. The chemical shifts of these peaks are sensitive to the electronic environment and can shift upon reaction, providing a means to monitor the conversion of the starting material. For instance, in reactions where the chloro or trimethylsilyl group is displaced, the disappearance of the corresponding signals and the appearance of new resonances can be quantitatively followed over time.
Dynamic NMR (DNMR) studies can be particularly insightful for investigating reactions that involve equilibrium processes or the formation of transient intermediates, such as silyl (B83357) ketene (B1206846) acetals. By varying the temperature, it is possible to study the kinetics of conformational changes or the exchange between different chemical species. Although specific DNMR studies on this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable to understanding its reaction mechanisms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functional Groups in this compound and Potential Reaction Intermediates.
| Functional Group | Atom | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| tert-Butyl | ¹H | ~1.5 | Singlet, 9H |
| ¹³C | ~28 (CH₃), ~82 (quaternary C) | ||
| Trimethylsilyl | ¹H | ~0.2 | Singlet, 9H |
| ¹³C | ~0 | ||
| Chloro(silyl)methyl | ¹H | ~4.0 | Singlet, 1H |
| ¹³C | ~50 | ||
| Silyl Ketene Acetal (B89532) (C=C-O-Si) | ¹H | ~3.5 - 5.0 (vinylic) | Chemical shift is dependent on substituents. |
Note: The chemical shifts are approximate and can vary depending on the solvent and other molecular structural features.
Mass Spectrometry (MS) for Fragmentation Analysis and Detection of Transient Species
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure through fragmentation analysis. For this compound, Electron Ionization (EI) mass spectrometry would be expected to produce a characteristic fragmentation pattern.
The molecular ion peak [M]⁺ may be observed, though it could be weak due to the lability of the molecule. Key fragmentation pathways for organosilicon compounds often involve the loss of alkyl groups from the silicon atom and cleavage of the silicon-carbon bond. For this compound, characteristic fragments would likely include the loss of a methyl group ([M-15]⁺), a tert-butyl group ([M-57]⁺), and potentially the entire tert-butoxycarbonyl group. The presence of chlorine would also give rise to isotopic patterns (³⁵Cl and ³⁷Cl) for chlorine-containing fragments, which is a powerful diagnostic tool.
Transient species, such as silyl ketene acetal intermediates, can be detected using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), often coupled with a rapid sampling technique to capture these short-lived molecules from the reaction mixture. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the unambiguous determination of the elemental composition of intermediates and products.
Table 2: Predicted Key Mass Fragments for this compound in EI-MS.
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 222/224 | [C₉H₁₉ClO₂Si]⁺ | Molecular ion peak with isotopic pattern for Cl. |
| 207/209 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |
| 165/167 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a very common fragment for TMS compounds. |
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations
Infrared (IR) spectroscopy is an excellent technique for monitoring the progress of a reaction by observing the changes in characteristic vibrational frequencies of functional groups. For this compound, the ester carbonyl (C=O) stretch is a prominent and easily identifiable band.
The progress of reactions involving the ester functionality can be monitored by the disappearance of its characteristic C=O stretching frequency (typically around 1720-1740 cm⁻¹) and the appearance of new bands corresponding to the functional groups of the product. For example, if the ester is hydrolyzed to a carboxylic acid, a broad O-H stretch will appear in the region of 2500-3300 cm⁻¹, and the carbonyl stretch will shift.
In-situ IR spectroscopy, using techniques such as Attenuated Total Reflectance (ATR), allows for real-time monitoring of reactions without the need for sample withdrawal. researchgate.net This is particularly useful for studying reaction kinetics and identifying transient intermediates that may not be observable by other methods. For silylation reactions, for instance, the disappearance of Si-Cl stretches and the appearance of new Si-O or Si-C bands can be tracked in real-time to elucidate the reaction mechanism. nih.gov
Table 3: Key Infrared Absorption Bands for this compound and Related Functional Groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1720 - 1740 |
| C-O | Stretch | 1150 - 1250 |
| Si-CH₃ | Rocking/Bending | ~1250, ~840 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment in Mechanistic Studies
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions and assessing the purity of products in mechanistic studies of this compound.
GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. It can be used to separate and quantify the starting material, products, and any volatile byproducts. The choice of the GC column is critical to achieve good separation. For silylated compounds, columns with a non-polar stationary phase are often employed.
HPLC is a versatile technique for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC, with a C18 column, is commonly used for the separation of moderately polar organic compounds. The eluent composition can be optimized to achieve the desired separation of reactants, intermediates, and products. By collecting fractions and analyzing them with spectroscopic methods, the identity of unknown peaks can be determined.
For mechanistic studies, aliquots can be taken from the reaction mixture at different time points, quenched, and then analyzed by GC or HPLC to generate a reaction profile. This data can be used to determine reaction kinetics and to infer the presence of intermediates.
X-ray Crystallography for Precise Structural Determination of Derivatives and Complexes
X-ray crystallography provides the most definitive structural information for crystalline solids. While obtaining a single crystal of a reactive intermediate can be challenging, the structure of stable derivatives or reaction products of this compound can be determined by this method.
The precise bond lengths, bond angles, and stereochemistry obtained from an X-ray crystal structure can provide crucial evidence to support or refute a proposed reaction mechanism. For example, if a reaction involving this compound leads to the formation of a new stereocenter, X-ray crystallography of the product can determine its absolute configuration, which in turn provides insight into the stereoselectivity of the reaction pathway.
Future Research Directions and Emerging Paradigms in Tert Butyl Chloro Trimethylsilyl Acetate Chemistry
Development of Catalytic Applications and More Sustainable Synthetic Protocols
The future of organic synthesis is intrinsically linked to the development of catalytic and sustainable methodologies. For tert-butyl chloro(trimethylsilyl)acetate and related silyl (B83357) ketene (B1206846) acetals, research is actively pursuing the replacement of stoichiometric reagents with catalytic systems and the adoption of greener reaction conditions.
A significant area of focus is the catalytic generation of enolates from silyl precursors like this compound. While the use of strong bases like lithium diisopropylamide (LDA) is common, catalytic methods involving metal fluorides or other Lewis acids are being explored to generate metal enolates in situ. msu.edu This approach minimizes waste and allows for the use of substoichiometric amounts of activators. For instance, the catalytic enantioselective Mukaiyama aldol (B89426) reaction often relies on preformed silyl ketene acetals, and developing direct, organocatalyzed acetate (B1210297) aldol-type reactions remains a significant challenge. nih.gov
Furthermore, the principles of green chemistry are being increasingly applied to reactions involving organosilicon reagents. researchgate.netmdpi.com This includes the use of more environmentally benign solvents, or even solvent-free conditions, and the development of recyclable catalysts. researchgate.netresearchgate.net For example, flow microreactor systems have been shown to be more efficient and sustainable for the synthesis of tert-butyl esters compared to traditional batch processes. rsc.org The direct synthesis of organosilicon compounds is also evolving to incorporate more eco-friendly methods, moving away from chlorine-based processes where possible. mdpi.comresearchgate.net
The development of catalytic systems for reactions such as the reduction of carboxylic acids, where silyl esters are generated in situ, highlights a move towards more atom-economical processes. rsc.org These advancements pave the way for more sustainable applications of this compound in the synthesis of complex molecules.
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond its established role in olefination and as an enolate precursor, researchers are exploring the untapped reactivity of this compound to uncover novel transformations. This includes harnessing its unique structural features to participate in previously inaccessible reaction pathways.
One emerging area is the use of silyl enol ethers, derivable from this compound, in transition metal-catalyzed reactions. For example, palladium-catalyzed oxidation of silyl enol ethers can provide α,β-unsaturated carbonyl compounds. psu.edu Additionally, cobalt-catalyzed hydrovinylation of silyloxy-1,3-dienes produces highly functionalized and protected enolates, which are valuable chiral synthons. nsf.gov
The generation of metal enolates from silyl enol ethers using catalytic methods opens up new possibilities for asymmetric synthesis. msu.edu The development of chiral Lewis acids or organocatalysts that can interact with silyl ketene acetals to generate chiral enolates catalytically is a key area of investigation. msu.edunih.gov This would allow for the enantioselective formation of carbon-carbon bonds in a more efficient manner than traditional stoichiometric approaches.
Furthermore, the unique combination of a chloro and a trimethylsilyl (B98337) group on the same carbon atom in this compound could be exploited for novel transformations. Research into the selective activation of the C-Cl or C-Si bond could lead to unprecedented reaction cascades and the formation of complex molecular architectures.
Integration into Multicomponent Reactions and Cascade Sequences
Multicomponent reactions (MCRs) and cascade sequences offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. The integration of this compound into these complex transformations is a promising area for future research.
Silyl enol ethers, which can be readily prepared from this compound, are valuable components in various MCRs. For example, nickel-catalyzed three-component couplings of enals, alkynes, and silanes can generate enol silanes with high stereoselectivity. organic-chemistry.org The development of new MCRs that directly utilize this compound as a key building block is a logical next step.
Cascade reactions that involve the initial formation of a silyl enol ether from this compound followed by subsequent in-situ transformations are particularly attractive. For instance, a cascade process could involve the formation of a silyl enol ether, which then participates in a cycloaddition or a cross-coupling reaction. The development of a Au(I)/chiral Sc(III) bimetallic catalytic system for cascade reactions leading to isochroman (B46142) frameworks highlights the potential of such strategies. researchgate.net
The ability of silyl enol ethers to act as convenient sources of lithium enolates also allows for their integration into sequential reaction pathways, including alkylations, aldol reactions, Michael additions, and Mannich reactions. nsf.gov Designing one-pot procedures that combine the formation of the silyl enol ether with these subsequent transformations would significantly enhance synthetic efficiency.
Bio-inspired and Biomimetic Transformations Utilizing Organosilicon Reagents
Nature often serves as an inspiration for the development of new chemical transformations. While direct bio-inspired applications of this compound are still emerging, the broader field of organosilicon chemistry is increasingly drawing from biological principles.
The use of organosilicon compounds in drug delivery and as biocompatible materials is an active area of research. researchgate.net Silica nanoparticles, derived from silicon compounds, are being explored as platforms for controlled drug release. researchgate.net The functionalization of such materials could potentially involve reagents like this compound to introduce specific organic moieties.
Biomimetic catalysis, which seeks to mimic the function of enzymes, offers a paradigm for developing highly selective and efficient reactions. While not directly involving this compound, the development of organocatalysts for the asymmetric synthesis of Si-stereogenic siloxanols demonstrates the potential for creating chiral silicon-based molecules using principles inspired by enzymatic catalysis. acs.org
Future research may explore the use of this compound in biomimetic transformations that mimic, for example, the formation of complex natural products. The unique reactivity of this reagent could be harnessed to construct key structural motifs found in biologically active molecules. Furthermore, the development of enzyme-catalyzed reactions that can tolerate or even utilize organosilicon reagents would open up new avenues in biocatalysis.
Q & A
Q. What are the common synthetic routes for tert-butyl chloro(trimethylsilyl)acetate, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or silylation reactions. For example, in reactions involving tert-butyl hydroperoxide, trimethylsilyl groups can be introduced under controlled thermal conditions (74–96°C) in inert solvents (e.g., Pyrex-sealed tubes or reflux setups). Key steps include:
- Reagent stoichiometry : A 1:2 molar ratio of trimethylsilyl precursor to tert-butyl hydroperoxide is often used to drive the reaction to completion .
- Catalysis : Rhodium or other transition-metal catalysts may enhance selectivity for cyclization or oxidation products .
- Characterization : Gas-liquid partition chromatography (GLPC) and elemental analysis are critical for verifying product purity and structure .
Table 1: Example Reaction Conditions and Yields
| Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Key Reagents | Reference |
|---|---|---|---|---|---|
| Autoxidation | 96 | 2 | 50 | tert-Butyl hydroperoxide, O₂ | |
| Rhodium-catalyzed | 74 | 20 | 87 | Rh catalyst, TBHP |
Intermediate Research Questions
Q. How can researchers address discrepancies in reported reaction yields for silylated intermediates?
Answer: Yield variations often arise from differences in reaction setup, purity of starting materials, or side reactions (e.g., overoxidation). To mitigate these:
- Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Byproduct analysis : Use techniques like GC-MS or NMR to detect side products (e.g., unreacted starting material or decomposition products) .
- Reproducibility : Replicate published procedures with strict adherence to reagent drying and inert atmosphere protocols .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
Answer:
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates the product based on boiling point differences .
- Chromatography : Flash column chromatography with silica gel and hexane/ethyl acetate gradients resolves polar byproducts .
- Crystallization : Low-temperature recrystallization in non-polar solvents (e.g., hexane) improves purity for crystalline derivatives .
Advanced Research Questions
Q. How do steric effects of the tert-butyl and trimethylsilyl groups influence reaction selectivity in cross-coupling reactions?
Answer: The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward silyl ether formation. In contrast, the trimethylsilyl moiety stabilizes α-carbanions, enabling C–Si bond cleavage under basic conditions. For example:
Q. What advanced NMR techniques are employed to resolve structural ambiguities in silylated acetates?
Answer:
- NOE experiments : Nuclear Overhauser effects (NOEs) between tert-butyl protons and adjacent silyl groups confirm spatial proximity in large complexes (e.g., protein-ligand systems) .
- ¹³C-¹H HSQC : Correlates quaternary carbons (e.g., tert-butyl) with neighboring protons to assign stereochemistry .
- 29Si NMR : Directly probes the chemical environment of the silicon atom, distinguishing between silyl ethers and esters .
Table 2: Key NMR Chemical Shifts for tert-Butyl Chloro(trimethylsilyl)acetate
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | 29Si Shift (ppm) |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.2–1.4 | 25–28 | - |
| Trimethylsilyl (Si(CH₃)₃) | 0.1–0.3 | 0–2 | 10–12 |
| Acetate (COO) | - | 170–175 | - |
| Data compiled from . |
Q. How can researchers reconcile contradictory data on the hydrolytic stability of silyl-protected intermediates?
Answer: Hydrolysis rates depend on pH, solvent, and substituent electronegativity. For example:
- Acidic conditions : Trimethylsilyl groups hydrolyze faster than tert-butyl esters due to Si–O bond lability. Use buffered aqueous/organic biphasic systems to control degradation .
- Quantitative analysis : Conduct kinetic studies using HPLC or IR spectroscopy to measure hydrolysis half-lives under varying conditions .
Q. Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and rigorously dry solvents to prevent premature hydrolysis .
- Safety : Handle tert-butyl chloride (a volatile alkylating agent) in fume hoods with appropriate PPE (gloves, goggles) .
- Data validation : Cross-reference spectral data with computational models (e.g., Gaussian NMR prediction) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
